

Salicyloylaminotriazole molecular formula and structure

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Compound of Interest

Compound Name: *Salicyloylaminotriazole*

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An In-depth Technical Guide to Salicyloylaminotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloylaminotriazole, a salicylic acid derivative incorporating a triazole moiety, has garnered interest within the scientific community for its potential as a protein kinase inhibitor. This technical guide provides a comprehensive overview of its core chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Formula and Structure

Salicyloylaminotriazole is a heterocyclic compound with the systematic IUPAC name 2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide.[\[1\]](#)[\[2\]](#) Its molecular and structural details are fundamental to understanding its chemical behavior and biological activity.

Molecular Formula: C₉H₈N₄O₂[\[1\]](#)[\[2\]](#)

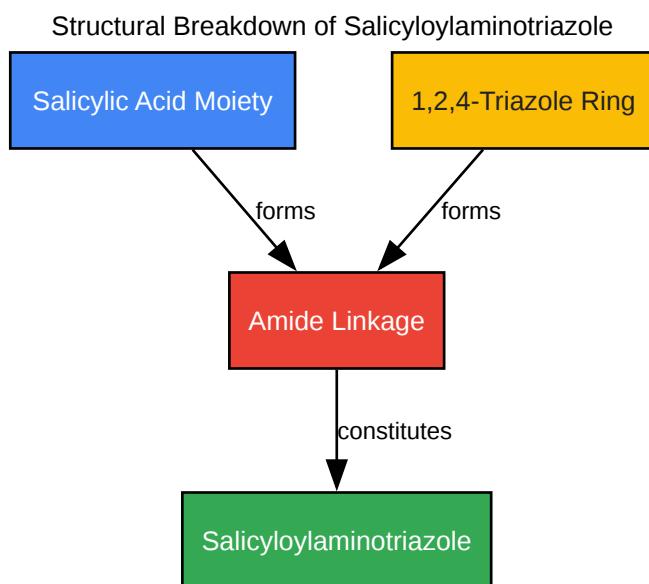
Molecular Weight: 204.19 g/mol

CAS Registry Number: 36411-52-6[\[1\]](#)[\[2\]](#)

Synonyms: 3-salicylamido-1H-1,2,4-triazole, 2-Hydroxy-N-1H-1,2,4-triazol-5-ylbenzamide, Mark 1475

The structure of **salicyloylaminotriazole**, presented below, features a salicylic acid core connected to a 1,2,4-triazole ring via an amide linkage.

Logical Relationship: Structural Components



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Caption: Key structural components of the **salicyloylaminotriazole** molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **salicyloylaminotriazole** is provided in the table below. These properties are crucial for its handling, formulation, and in vitro/in vivo studies.

Property	Value	Reference
Melting Point	275-276 °C	N/A
Density	1.552 g/cm ³	N/A
logP	0.9262	[3]
logD	0.6951	[3]
logSw	-2.2456	[3]
Hydrogen Bond Acceptors	5	[3]
Solubility	Slightly soluble in DMSO	N/A

Synthesis of Salicyloylaminotriazole

While a specific, detailed protocol for the synthesis of **salicyloylaminotriazole** is not readily available in peer-reviewed literature, a general and efficient method for the preparation of 3-amino-1,2,4-triazoles can be adapted.^{[4][5][6][7]} The synthesis can be approached via two convergent routes, with a key intermediate being a substituted hydrazinecarboximidamide derivative.^[4] A plausible synthetic pathway would involve the reaction of a salicylic acid derivative with an appropriate aminotriazole precursor.

Proposed Experimental Protocol:

A potential synthesis route is the condensation of a salicylic acid derivative with 3-amino-1,2,4-triazole.

Materials:

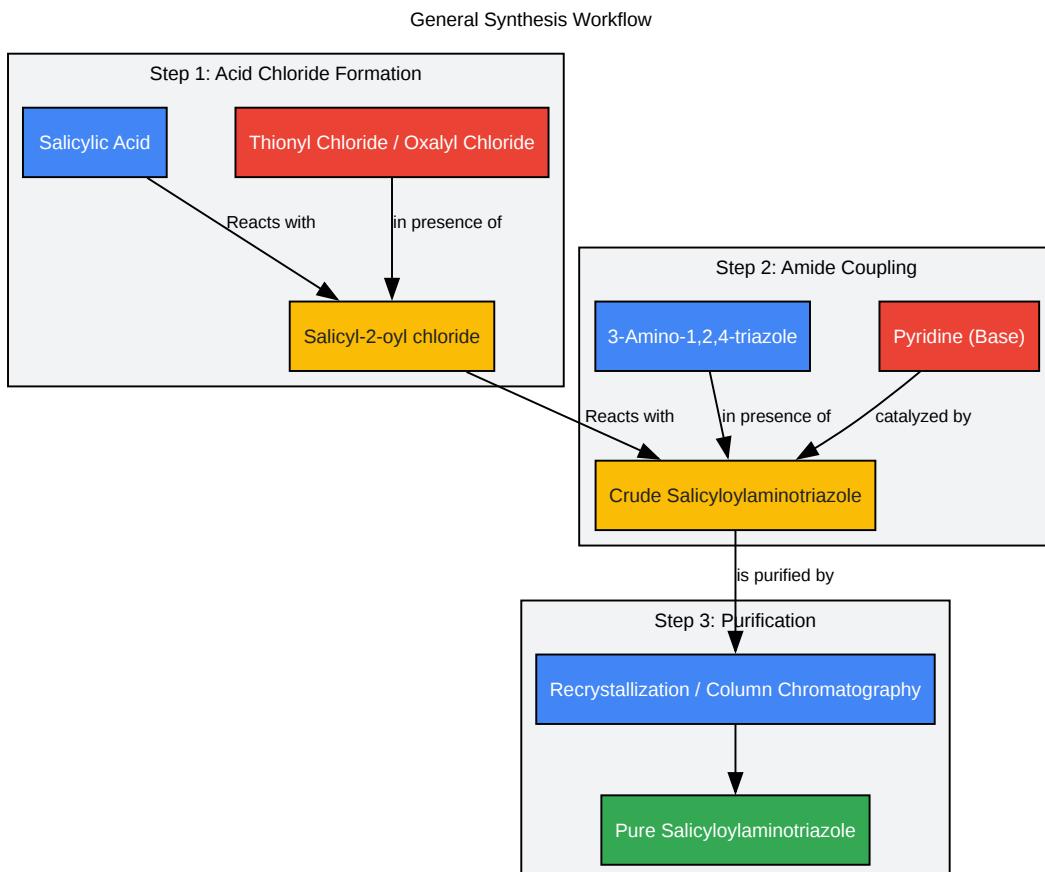
- Salicylic acid
- Thionyl chloride or oxalyl chloride
- 3-Amino-1,2,4-triazole
- Anhydrous pyridine or other suitable base

- Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

- Activation of Salicylic Acid: Salicylic acid is first converted to its more reactive acid chloride. In a round-bottom flask, salicylic acid is dissolved in an excess of thionyl chloride or treated with oxalyl chloride in an anhydrous solvent like dichloromethane with a catalytic amount of DMF. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess reagent and solvent are then removed under reduced pressure to yield salicyl-2-oyl chloride.
- Amide Bond Formation: The resulting salicyl-2-oyl chloride is dissolved in an anhydrous solvent. To this solution, 3-amino-1,2,4-triazole is added, followed by the slow addition of a base such as pyridine to neutralize the HCl generated during the reaction. The reaction mixture is stirred at room temperature for several hours.
- Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with a dilute acid solution to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Experimental Workflow: Synthesis of **Salicyloylaminotriazole**



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Caption: A generalized workflow for the synthesis of **salicyloylaminotriazole**.

Spectral Data

Detailed spectral analysis is essential for the structural confirmation of synthesized **salicyloylaminotriazole**. While a complete, assigned spectrum for this specific compound is not readily available in public databases, the expected spectral features can be inferred from the analysis of its constituent moieties and related compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Expected ^1H NMR Spectral Data (in DMSO-d₆):

- Aromatic Protons (Salicyl Moiety): Multiple signals in the range of δ 6.8-8.0 ppm.
- Amide Proton (-NH-): A broad singlet, typically downfield, above δ 10.0 ppm.
- Triazole Protons: Signals corresponding to the C-H and N-H protons of the triazole ring.
- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can be concentration-dependent.

Expected ^{13}C NMR Spectral Data (in DMSO-d₆):

- Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.
- Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).
- Triazole Carbons: Signals corresponding to the carbon atoms of the triazole ring.

Expected FT-IR Spectral Data (KBr pellet):

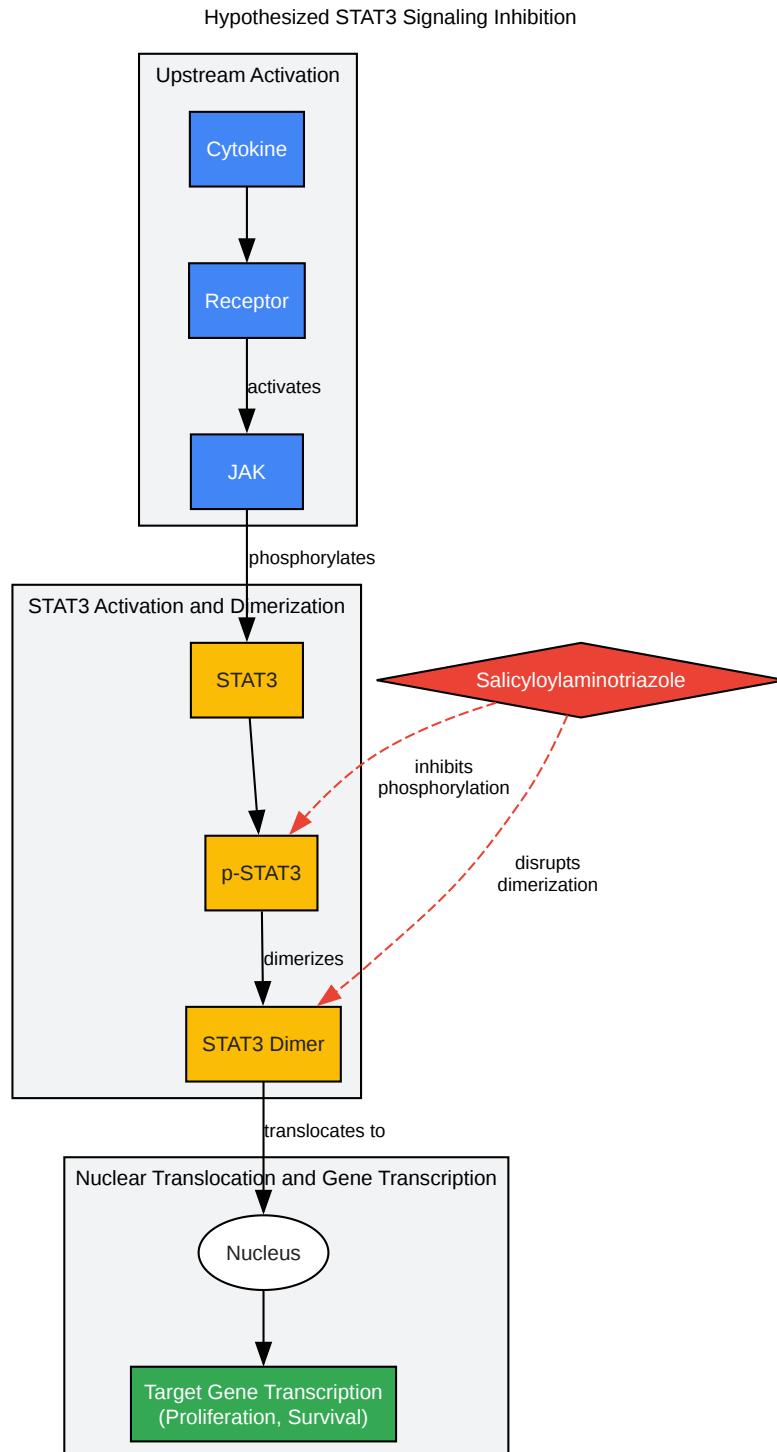
- O-H Stretch (Phenolic): A broad band around 3200-3400 cm^{-1} .
- N-H Stretch (Amide and Triazole): Bands in the region of 3100-3300 cm^{-1} .
- C=O Stretch (Amide): A strong absorption band around 1650-1680 cm^{-1} .
- C=C Stretch (Aromatic): Bands in the 1450-1600 cm^{-1} region.
- C-N Stretch: Bands in the 1200-1400 cm^{-1} region.

Mechanism of Action and Signaling Pathways

Salicyloylaminotriazole is suggested to function as a protein kinase inhibitor. While the specific kinases targeted by this compound have not been extensively characterized, its structural components provide clues to its potential mechanism of action. Salicylic acid and its derivatives have been shown to inhibit the phosphorylation and activation of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[\[1\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[\[20\]](#) Its constitutive activation is implicated in the development and progression of various cancers. [\[20\]](#) Small molecules that can disrupt STAT3 dimerization and subsequent signaling have emerged as promising therapeutic agents.[\[18\]](#)[\[19\]](#)

Proposed Signaling Pathway Inhibition:

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Caption: A proposed mechanism of action for **salicyloylaminotriazole** in the STAT3 signaling pathway.

Conclusion

Salicyloylaminotriazole presents an interesting scaffold for the development of novel therapeutic agents, particularly in the context of cancer and inflammatory diseases where protein kinase signaling plays a pivotal role. This technical guide has provided a summary of its fundamental properties and a plausible route for its synthesis. Further research is warranted to fully elucidate its biological targets, mechanism of action, and therapeutic potential. The information contained herein should serve as a valuable starting point for researchers and drug development professionals interested in exploring the promise of this and related compounds.

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